molecular formula C23H20F3N7O2 B2725487 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 920374-99-8

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2725487
CAS No.: 920374-99-8
M. Wt: 483.455
InChI Key: MHZPOPHOYPZPQM-UHFFFAOYSA-N
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Description

The compound (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule that likely contains a triazolopyrimidine core . Triazolopyrimidines are a class of heterocyclic compounds that have been extensively studied due to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Molecular Structure Analysis

The molecular structure of this compound likely involves a triazolopyrimidine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrimidine . This core is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research into the synthesis of new chemical derivatives, such as 1,2,4-triazole and pyrazolo[5,1‐c]triazines, often focuses on their potential antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel derivatives and screened them for antimicrobial activities, finding some compounds to possess moderate to good activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Potential as Anticonvulsant Agents

Compounds similar to (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone have been investigated for their potential as anticonvulsant agents. Severina et al. (2021) developed and validated an HPLC method for determining related substances in a novel anticonvulsant agent, highlighting the importance of such compounds in the development of new therapeutic drugs (Severina, Gubar, Bezruk, Materiienko, Ivanauskas, Bunyatyan, Kovalenko, Scupa, & Georgiyants, 2021).

Development of β-Lactam Antibiotics

The synthesis of key intermediates for the production of β-lactam antibiotics also relies on compounds with similar structures. Cainelli, Galletti, and Giacomini (1998) reported the synthesis of a key intermediate with good diastereoselectivity, critical for developing β-lactam antibiotics, showcasing the chemical utility of such compounds (Cainelli, Galletti, & Giacomini, 1998).

Tubulin Polymerization Inhibitors

In cancer research, compounds featuring the this compound structure have been explored as tubulin polymerization inhibitors. Prinz et al. (2017) discovered that certain analogues exhibited significant antiproliferative properties and potently inhibited tubulin polymerization, indicating their potential as novel cancer therapeutics (Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017).

Synthesis of Novel Chemical Derivatives

Additionally, the compound's structure is conducive to the synthesis of novel chemical derivatives with potential therapeutic applications. Gein et al. (2020) reported the synthesis of (7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones via a three-component condensation, demonstrating the versatility of such compounds in organic synthesis (Gein, Prudnikova, Kurbatova, & Dmitriev, 2020).

Mechanism of Action

Mode of Action

The mode of action of (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone involves its interaction with its target. The compound binds to its target and induces a series of biochemical reactions that lead to the observed pharmacological effects .

Properties

IUPAC Name

[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N7O2/c1-35-16-6-4-5-15(13-16)33-21-19(29-30-33)20(27-14-28-21)31-9-11-32(12-10-31)22(34)17-7-2-3-8-18(17)23(24,25)26/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZPOPHOYPZPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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